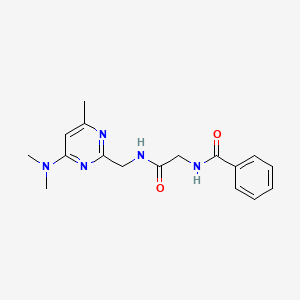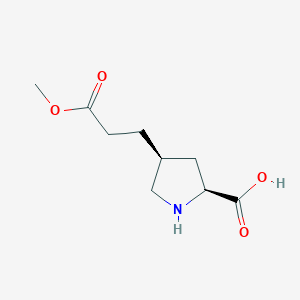
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid, also known as 3-MOPPCA, is a compound that has been extensively studied for its potential applications in the field of medicine and biochemistry. This compound is a pyrrolidine derivative that has shown promising results in various scientific research studies.
作用机制
The mechanism of action of (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid involves the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It also inhibits the production of various pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also activates the peroxisome proliferator-activated receptor-γ (PPAR-γ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It also has neuroprotective effects and has been found to improve memory and cognitive function in animal models of Alzheimer's disease. This compound has also been found to improve glucose and lipid metabolism, which may be beneficial in the treatment of diabetes.
实验室实验的优点和局限性
One of the advantages of using (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid in lab experiments is its potential as a therapeutic agent for various diseases. It has also been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of using this compound is its relatively high cost and the complexity of its synthesis method.
未来方向
There are several future directions for the research on (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid. One of the directions is to further investigate its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and diabetes. Another direction is to study its mechanism of action in more detail, particularly its interactions with various enzymes and signaling pathways. Additionally, there is a need for more studies on the safety and toxicity of this compound in human subjects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid.
合成方法
The synthesis method of (2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid involves the reaction between 3-methoxyacryloyl chloride and (S)-proline. The reaction takes place in the presence of a suitable base and a solvent. The product is then purified using various techniques, such as column chromatography and recrystallization.
科学研究应用
(2S,4S)-4-(3-Methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been found to have various pharmacological properties, such as anti-inflammatory, anti-cancer, and anti-viral activities. It has also shown potential in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
属性
IUPAC Name |
(2S,4S)-4-(3-methoxy-3-oxopropyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-14-8(11)3-2-6-4-7(9(12)13)10-5-6/h6-7,10H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZMAPIYTUKCQD-BQBZGAKWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CC(NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H]1C[C@H](NC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138040772 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-3-{[3-(2-oxopyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid](/img/structure/B2648484.png)
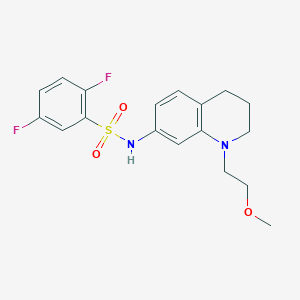
![(11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride](/img/structure/B2648487.png)
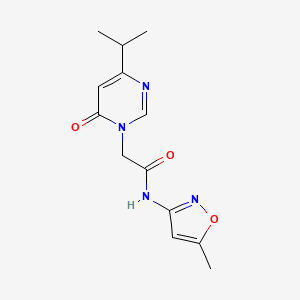
![2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2648491.png)
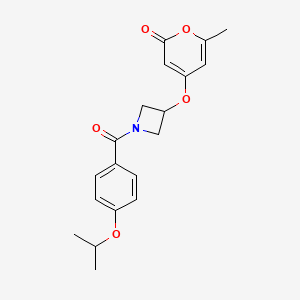
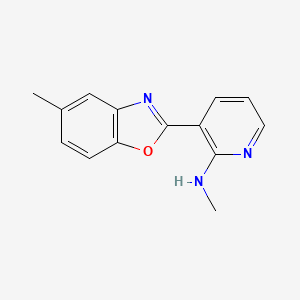
![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B2648494.png)
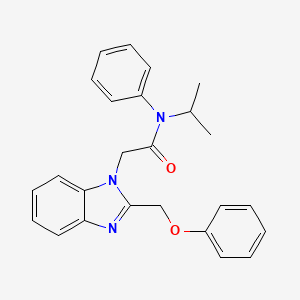
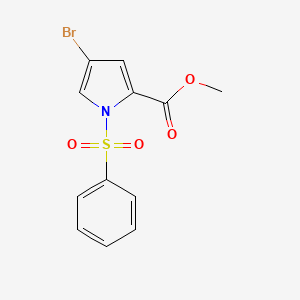
![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648502.png)

